4-cyclopropyl-1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-Cyclopropyl-1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound featuring multiple functional groups, including a cyclopropyl group, an indolin-1-yl moiety, a thiophen-2-yl group, and a triazole ring[_{{{CITATION{{{_1{Synthesis and antibacterial activity of indole 3-substituted-1,2,4 .... This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The final step involves the formation of the triazole ring through a cyclization reaction[_{{{CITATION{{{_1{Synthesis and antibacterial activity of indole 3-substituted-1,2,4 ....
Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This may include the use of catalysts, specific reaction conditions, and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to produce its effects. Further research would be needed to elucidate the exact mechanism.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as indole derivatives and triazole derivatives, to highlight its uniqueness. Similar compounds may include:
Indole derivatives: These compounds share the indolin-1-yl moiety and are known for their biological activity.
Triazole derivatives: These compounds contain the triazole ring and are used in various pharmaceutical applications.
Properties
IUPAC Name |
4-cyclopropyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-thiophen-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(21-10-9-13-4-1-2-5-15(13)21)12-22-19(25)23(14-7-8-14)18(20-22)16-6-3-11-26-16/h1-6,11,14H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGYTHHXFOUEAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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